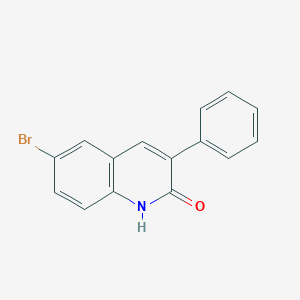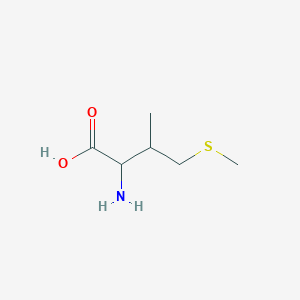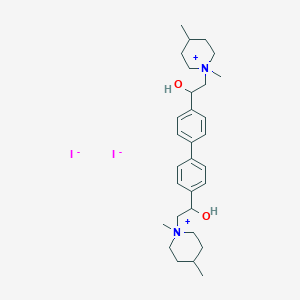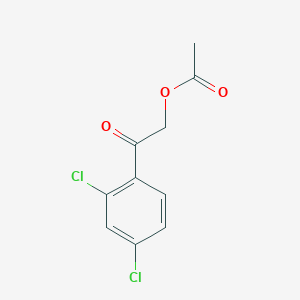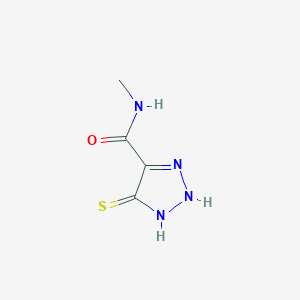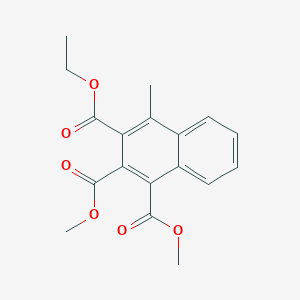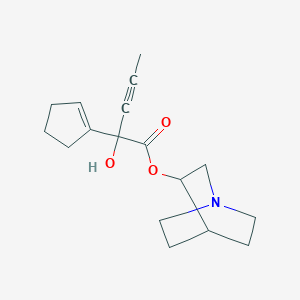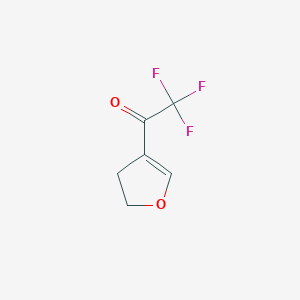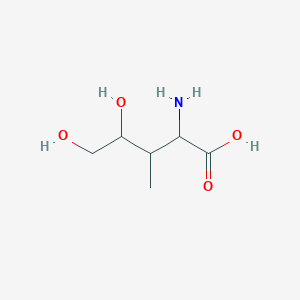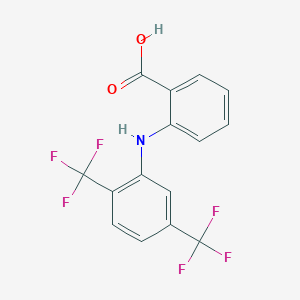
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is a chemical compound with various scientific research applications. It is commonly used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- is not fully understood. However, it is believed to act as an inhibitor of enzymes, such as carbonic anhydrase and acetylcholinesterase, and an activator of GABA receptors. These actions result in various biochemical and physiological effects, including the reduction of inflammation and the promotion of relaxation.
Efectos Bioquímicos Y Fisiológicos
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has shown various biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which may have potential therapeutic applications in the treatment of inflammatory diseases. It has also been shown to promote relaxation in animal models, which may have potential therapeutic applications in the treatment of anxiety and sleep disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit enzymes, which makes it a useful tool for studying enzyme activity. Another advantage is its ability to activate GABA receptors, which makes it a useful tool for studying the effects of GABA receptor activation. One limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-. One direction is the further investigation of its potential therapeutic applications, including the treatment of inflammatory diseases, anxiety, and sleep disorders. Another direction is the further investigation of its mechanism of action, which may lead to the development of new drugs and therapies. Additionally, the synthesis of new derivatives of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- may lead to the discovery of new compounds with even greater potential for scientific research applications.
Métodos De Síntesis
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- can be synthesized using various methods. One of the most common methods is the reaction between anthranilic acid and hexafluoroacetone in the presence of a strong acid catalyst. Another method involves the reaction between anthranilic acid and 2,5-dichlorohexafluoroxylene in the presence of a base catalyst. Both methods result in the formation of anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)-.
Aplicaciones Científicas De Investigación
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- has various scientific research applications. It is commonly used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also shown promising results in biochemical and physiological studies, including the inhibition of enzymes, such as carbonic anhydrase and acetylcholinesterase, and the activation of GABA receptors.
Propiedades
Número CAS |
102583-96-0 |
|---|---|
Nombre del producto |
Anthranilic acid, N-(alpha,alpha,alpha,alpha',alpha',alpha'-hexafluoro-2,5-xylyl)- |
Fórmula molecular |
C15H9F6NO2 |
Peso molecular |
349.23 g/mol |
Nombre IUPAC |
2-[2,5-bis(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H9F6NO2/c16-14(17,18)8-5-6-10(15(19,20)21)12(7-8)22-11-4-2-1-3-9(11)13(23)24/h1-7,22H,(H,23,24) |
Clave InChI |
QDYFUXCKCBIGFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F |
Otros números CAS |
102583-96-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)
